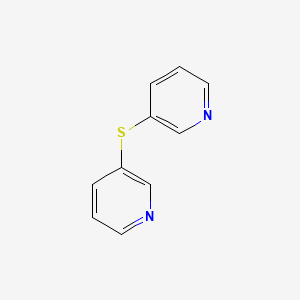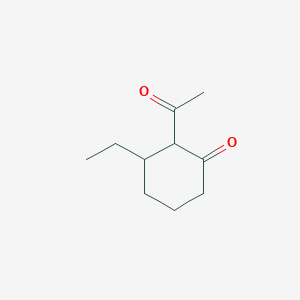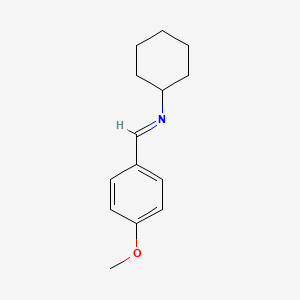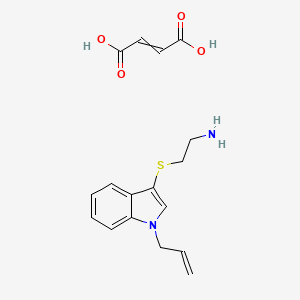![molecular formula C17H14 B14622616 2-Ethenylspiro[cyclopropane-1,9'-fluorene] CAS No. 57393-06-3](/img/structure/B14622616.png)
2-Ethenylspiro[cyclopropane-1,9'-fluorene]
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
2-Ethenylspiro[cyclopropane-1,9’-fluorene] is a unique organic compound characterized by its spirocyclic structure, which includes a cyclopropane ring fused to a fluorene moiety
Métodos De Preparación
Synthetic Routes and Reaction Conditions: The synthesis of 2-Ethenylspiro[cyclopropane-1,9’-fluorene] typically involves the Corey–Chaykovsky reaction. This reaction entails the treatment of fluorene-9-one azine with dimethyloxosulfonium methylide, yielding the desired spiro compound with a yield of approximately 70% . Another method involves the photochemical reaction of olefins with carbenes, resulting in the formation of the spiro cyclopropane structure .
Industrial Production Methods: While specific industrial production methods for 2-Ethenylspiro[cyclopropane-1,9’-fluorene] are not extensively documented, the Corey–Chaykovsky reaction remains a viable approach for large-scale synthesis due to its relatively high yield and straightforward reaction conditions.
Análisis De Reacciones Químicas
Types of Reactions: 2-Ethenylspiro[cyclopropane-1,9’-fluorene] undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using common oxidizing agents, leading to the formation of corresponding ketones or carboxylic acids.
Reduction: Reduction reactions can convert the compound into its corresponding alcohols or alkanes.
Substitution: The spirocyclic structure allows for electrophilic and nucleophilic substitution reactions, often resulting in the formation of functionalized derivatives.
Common Reagents and Conditions:
Oxidation: Potassium permanganate (KMnO₄) or chromium trioxide (CrO₃) in acidic conditions.
Reduction: Lithium aluminum hydride (LiAlH₄) or sodium borohydride (NaBH₄).
Substitution: Halogenating agents like bromine (Br₂) or chlorine (Cl₂) for electrophilic substitution; nucleophiles like hydroxide ions (OH⁻) for nucleophilic substitution.
Major Products: The major products formed from these reactions include various functionalized derivatives such as alcohols, ketones, carboxylic acids, and halogenated compounds.
Aplicaciones Científicas De Investigación
2-Ethenylspiro[cyclopropane-1,9’-fluorene] has diverse applications in scientific research:
Medicine: Explored for its potential use in drug development due to its unique structural features and biological activities.
Mecanismo De Acción
The mechanism of action of 2-Ethenylspiro[cyclopropane-1,9’-fluorene] involves its interaction with various molecular targets and pathways. The spirocyclic structure imparts unique electronic properties, allowing the compound to interact with biological macromolecules, potentially inhibiting enzymes or disrupting cellular processes. The exact molecular targets and pathways are subject to ongoing research.
Comparación Con Compuestos Similares
Spiro[cyclopropane-1,2’-steroids]: Known for their biological activities, including diuretic and antiandrogenic properties.
Spiro[fluorene-9,9’-xanthene]: Utilized in materials science for its optoelectronic properties.
Uniqueness: 2-Ethenylspiro[cyclopropane-1,9’-fluorene] stands out due to its unique combination of a cyclopropane ring and a fluorene moiety, which imparts distinct electronic and steric properties. This uniqueness makes it a valuable compound for various applications in chemistry, biology, medicine, and industry.
Propiedades
Número CAS |
57393-06-3 |
|---|---|
Fórmula molecular |
C17H14 |
Peso molecular |
218.29 g/mol |
Nombre IUPAC |
2-ethenylspiro[cyclopropane-1,9'-fluorene] |
InChI |
InChI=1S/C17H14/c1-2-12-11-17(12)15-9-5-3-7-13(15)14-8-4-6-10-16(14)17/h2-10,12H,1,11H2 |
Clave InChI |
WTZLHLZQXLFSQX-UHFFFAOYSA-N |
SMILES canónico |
C=CC1CC12C3=CC=CC=C3C4=CC=CC=C24 |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



![4-{2-[4-(2H-Naphtho[1,2-d][1,2,3]triazol-2-yl)phenyl]ethenyl}benzoic acid](/img/structure/B14622551.png)
![5-Methyl-1-[(4-nitrophenyl)methoxy]-1H-pyrrole-2-carbonitrile](/img/structure/B14622557.png)
![1-Oxaspiro[4.5]decan-6-ol, 2,6,10,10-tetramethyl-, (2R,5R,6S)-rel-](/img/structure/B14622560.png)


![5-Methoxy-2-{[5-methoxy-2-(phenylsulfanyl)phenyl]sulfanyl}aniline](/img/structure/B14622572.png)
![3-Ethyl-1-phenyl-3,4-dihydropyrido[2,3-d]pyrimidin-2(1H)-one](/img/structure/B14622579.png)






